Decahydro-2-naphthoic acid

概要

説明

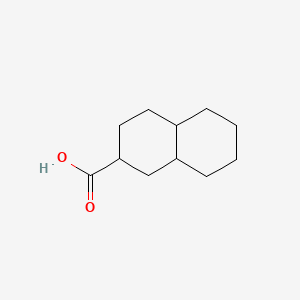

Decahydro-2-naphthoic acid is a saturated carboxylic acid derived from naphthalene. It is part of the naphthenic acids family, which are complex mixtures of cycloaliphatic carboxylic acids. This compound is characterized by its fully hydrogenated naphthalene ring structure, making it a significant intermediate in various chemical processes .

準備方法

Synthetic Routes and Reaction Conditions: Decahydro-2-naphthoic acid can be synthesized through the hydrogenation of 2-naphthoic acid. This process involves the reduction of the aromatic ring system of 2-naphthoic acid through a series of hydrogenation reactions. The hydrogenation typically requires a catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the catalytic hydrogenation of naphthalene derivatives. The process is carried out in large reactors where naphthalene is first converted to 2-naphthoic acid, followed by its hydrogenation to this compound. The reaction conditions are optimized to ensure complete hydrogenation and high yield .

化学反応の分析

Types of Reactions: Decahydro-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Further reduction can lead to the formation of more saturated compounds.

Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts like palladium or platinum are used under hydrogen gas.

Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.

Major Products Formed:

Oxidation: Ketones and carboxylic acids.

Reduction: More saturated hydrocarbons.

Substitution: Various substituted naphthoic acid derivatives.

科学的研究の応用

Chemical Properties and Structure

Decahydro-2-naphthoic acid has the molecular formula and a molecular weight of 182.26 g/mol. Its fully saturated bicyclic structure influences its reactivity and potential applications in synthesis and degradation processes. The compound is characterized by a boiling point of approximately 109°C at 14 mmHg and a density of 0.996 g/mL at 25°C .

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic compounds. It is utilized in the production of various derivatives, which can have diverse functionalities in chemical reactions . The following table summarizes some key derivatives and their potential applications:

| Derivative | Potential Application |

|---|---|

| Tetrahydro-2-naphthoic acid | Precursor for pharmaceuticals |

| Octahydro-2-naphthoic acid | Used in polymer synthesis |

| This compound | Investigated for therapeutic applications |

Biology

In biological research, this compound is a model compound for studying the biodegradation of naphthenic acids. It plays a significant role in the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), particularly naphthalene . The following table highlights key metabolites involved in this metabolic pathway:

| Metabolite | Role |

|---|---|

| Naphthalene | Initial substrate for degradation |

| 2-Naphthoic acid | Intermediate formed from naphthalene |

| Tetrahydro-2-naphthoic acid | Reduced derivative formed during degradation |

| Octahydro-2-naphthoic acid | Further reduced form |

| This compound | Final reduced product |

Environmental Applications

This compound has been studied for its role in bioremediation efforts aimed at degrading environmental pollutants. Laboratory studies have shown that it can persist under anaerobic conditions while being actively utilized by microbial communities involved in PAH degradation .

Case Study: Anaerobic Degradation Studies

Research conducted on the anaerobic degradation of naphthalene indicated that this compound is a stable intermediate throughout the process. Long-term studies demonstrated that microbial communities could effectively utilize this compound, leading to significant reductions in naphthalene concentrations in contaminated environments .

Medical Applications

Research on this compound has also explored its potential therapeutic applications. Studies indicate that it may serve as a starting material for synthesizing analogs of tetrahydrocannabinol (THC), which could have medicinal properties without psychoactive effects .

作用機序

The mechanism of action of decahydro-2-naphthoic acid involves its interaction with various molecular targets. In biodegradation pathways, it is sequentially reduced through hydrogenation reactions, each eliminating one double bond. The proton source for hydrogenation is typically water, and the process involves multiple steps to achieve complete reduction .

類似化合物との比較

2-Naphthoic Acid: The precursor to decahydro-2-naphthoic acid.

Tetrahydro-2-naphthoic Acid: An intermediate in the hydrogenation process.

Octahydro-2-naphthoic Acid: Another intermediate in the hydrogenation process.

Uniqueness: this compound is unique due to its fully hydrogenated structure, which makes it more stable and less reactive compared to its partially hydrogenated counterparts. This stability is advantageous in various industrial applications where a stable intermediate is required .

生物活性

Decahydro-2-naphthoic acid (DHNA), also known as decahydronaphthalene-2-carboxylic acid, is a compound that has garnered attention for its role in the anaerobic degradation of naphthalene and its potential therapeutic applications. This article explores the biological activity of DHNA, emphasizing its biochemical properties, metabolic pathways, and implications in environmental and health-related contexts.

This compound has the molecular formula and a molecular weight of 182.26 g/mol. It is characterized by its boiling point of approximately 109°C at 14 mmHg and a density of 0.996 g/mL at 25°C, which influence its biological behavior, including absorption and distribution in biological systems .

Metabolic Pathways

DHNA is primarily involved in the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), particularly naphthalene. The degradation process begins with the carboxylation of naphthalene to form 2-naphthoic acid, followed by a series of hydrogenation reactions that yield reduced derivatives such as tetrahydro-, octahydro-, and decahydro-2-naphthoic acids .

The following table summarizes key metabolites involved in this pathway:

| Metabolite | Role |

|---|---|

| Naphthalene | Initial substrate for degradation |

| 2-Naphthoic acid | Intermediate formed from naphthalene |

| Tetrahydro-2-naphthoic acid | Reduced derivative formed during degradation |

| Octahydro-2-naphthoic acid | Further reduced form |

| This compound | Final reduced product |

Enzymatic Reactions

The conversion of naphthalene to DHNA involves specific enzymes, such as naphthyl-2-methyl-succinate synthase, which plays a critical role in facilitating these biochemical reactions under anaerobic conditions . The enzyme activity is indicative of the metabolic capabilities of sulfate-reducing bacteria that utilize DHNA as an intermediate .

Cellular Effects and Mechanisms

This compound influences various cellular processes, particularly in microorganisms involved in PAH degradation. Its presence can affect cell signaling pathways and gene expression related to the metabolism of aromatic compounds .

Molecular Mechanism

The molecular mechanism underlying the action of DHNA involves its formation through multiple hydrogenation steps targeting the aromatic ring system. These reactions are catalyzed by specific enzymes that facilitate the reduction of naphthalene derivatives .

Pharmacokinetics and Toxicity

While research on the pharmacokinetics of DHNA is limited, it is essential to consider its absorption, distribution, metabolism, and excretion (ADME) properties. The compound's stability under anaerobic conditions suggests it may persist longer in certain environments, potentially influencing its bioavailability and toxicity .

Dosage Effects in Animal Models

Studies indicate that lower concentrations of DHNA may promote the degradation of naphthalene without significant toxicity. However, higher concentrations could lead to adverse effects on cellular functions, highlighting the need for careful dosage considerations in any therapeutic applications .

Case Studies and Research Findings

Research has demonstrated the effectiveness of DHNA in various environmental contexts:

- Anaerobic Degradation Studies : In laboratory settings, DHNA has been shown to be a stable intermediate during anaerobic degradation processes involving naphthalene and its derivatives. Long-term studies indicate that it can persist under anaerobic conditions while being actively utilized by microbial communities .

- Biodegradation Applications : As a model compound for studying the biodegradation of naphthenic acids, DHNA provides insights into microbial metabolic pathways that can be harnessed for bioremediation efforts .

特性

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVFQFVSXKPBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(CCC2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349665 | |

| Record name | Decahydro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13032-41-2 | |

| Record name | Decahydro-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13032-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | decahydronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Decahydro-2-naphthoic acid in anaerobic environments?

A: this compound is a key intermediate in the anaerobic degradation pathway of naphthalene and its derivatives, like 2-methylnaphthalene, by sulfate-reducing bacteria. [, , ] This compound is not directly consumed from the environment but is produced by the bacteria during the breakdown of these polycyclic aromatic hydrocarbons.

Q2: How is this compound formed during anaerobic naphthalene degradation?

A: Research suggests that this compound is formed through a series of reductions. Initially, naphthalene is carboxylated to 2-naphthoic acid. [] This molecule then undergoes stepwise aromatic ring reduction, resulting in the formation of tetrahydro-2-naphthoic acid, octahydro-2-naphthoic acid, and finally, this compound. [, ]

Q3: What happens to this compound after it is formed?

A: While the complete degradation pathway is not fully elucidated, studies indicate that this compound is further metabolized through ring cleavage. [] One identified ring cleavage product contains all the carbon atoms from the original 2-naphthoic acid structure, suggesting a pathway leading to saturated compounds with a cyclohexane ring. [] Further research is needed to fully characterize the downstream metabolites and the enzymes involved in these reactions.

Q4: Are there any environmental factors affecting the formation of this compound?

A: Research on similar compounds like palmitic acid and this compound-8-14C suggests that environmental factors such as temperature, dissolved oxygen concentration, and phosphate levels can significantly influence the rate of degradation of naphthenic acids, a group of compounds structurally similar to this compound. [, ] These factors likely also play a role in the formation and degradation of this compound in anaerobic environments, but further research is needed for confirmation.

Q5: What are the analytical techniques used to identify this compound?

A: this compound and its precursors are typically identified using gas chromatography-mass spectrometry (GC-MS). [, ] This technique allows for the separation and identification of compounds based on their mass-to-charge ratio, providing structural information about the metabolites. Additionally, high-resolution GC-MS can be used for more precise identification of the compounds and their elemental composition. []

Q6: What are the implications of understanding the anaerobic degradation pathway involving this compound?

A: Unraveling the complete pathway of anaerobic naphthalene degradation, including the role of this compound, is crucial for developing effective bioremediation strategies for environments contaminated with polycyclic aromatic hydrocarbons. [, ] Further research can help optimize conditions for bioremediation and identify novel enzymes involved in this degradation process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。